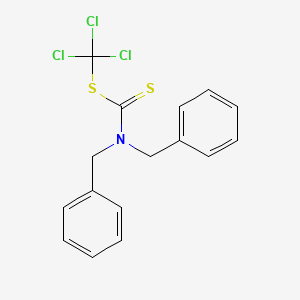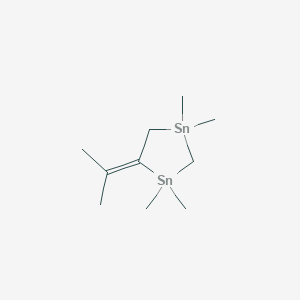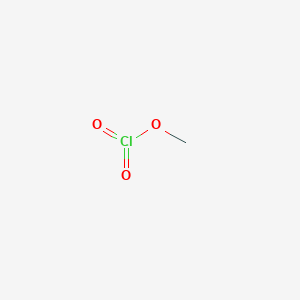
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is a complex organic compound known for its unique structure and properties This compound belongs to the class of polyamines and is characterized by its multiple methyl groups attached to a triazacycloheptacosane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium typically involves multi-step organic reactions. One common method includes the reaction of triethylenetetramine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cellular signaling and as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- Hexamethylbenzene
- Triethylenetetramine
Comparison
Compared to similar compounds, 1,1,10,10,19,19-Hexamethyl-1,10,19-triazacycloheptacosane-1,10,19-triium is unique due to its larger and more complex structure, which provides it with distinct chemical and physical properties. Its multiple methyl groups and triazacycloheptacosane backbone contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
| 90213-85-7 | |
Molecular Formula |
C30H66N3+3 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1,1,10,10,19,19-hexamethyl-1,10,19-triazoniacycloheptacosane |
InChI |
InChI=1S/C30H66N3/c1-31(2)25-19-13-7-9-15-21-27-32(3,4)29-23-17-11-12-18-24-30-33(5,6)28-22-16-10-8-14-20-26-31/h7-30H2,1-6H3/q+3 |
InChI Key |
RZUIHLZFHKOFGH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCCCCC[N+](CCCCCCCC[N+](CCCCCCCC1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
